N-(4-bromophenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(4-bromophenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.04225 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have explored the synthesis and characterization of compounds related to N-(4-bromophenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide, contributing to the development of new methodologies in organic synthesis. For instance, copper-catalyzed intramolecular cyclization processes have been employed to synthesize N-benzothiazol-2-yl-amides, highlighting the utility of related compounds in facilitating novel synthetic routes (Wang et al., 2008). Additionally, practical synthesis methods for orally active antagonists have incorporated related structures, demonstrating the relevance of these compounds in streamlining synthetic strategies for pharmacologically active molecules (Ikemoto et al., 2005).
Molecular Structure Studies
The molecular and crystal structures of related benzamide derivatives have been elucidated, providing insights into their conformation and potential interactions. Studies have detailed the crystal structure and spectroscopic properties of compounds, aiding in the understanding of their chemical behavior and potential applications in material science and drug design (Saeed et al., 2010).
Antipathogenic and Antifungal Activities
Research into the antipathogenic and antifungal activities of benzamide derivatives, including those with bromophenyl groups, has shown significant promise. These studies reveal the potential of such compounds in developing new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi (Limban et al., 2011).
Coordination Chemistry
The synthesis and characterization of metal complexes with benzamide derivatives have been explored, highlighting the role of these compounds in coordination chemistry. Such studies provide insights into the design of new catalysts and materials with specific electronic and structural properties (Binzet et al., 2009).
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-2,5-12,17-18H,3-4H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWYBKXTICVKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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